![molecular formula C12H23BO2 B8066925 (E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8066925.png)
(E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethyl-1-butene with a boron-containing reagent. One common method is the hydroboration of 3,3-dimethyl-1-butene using borane (BH3) or a borane complex, followed by oxidation to form the desired dioxaborolane compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield alcohols or ketones, while reduction can produce alkanes.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
This compound serves as a boron-containing reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. It allows for the formation of carbon-carbon bonds by facilitating the coupling of aryl or vinyl halides with organoboron compounds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron species.
Case Study: Synthesis of Aryl Compounds
In a notable study, (E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to synthesize various aryl compounds through Suzuki coupling. The reactions demonstrated high yields and selectivity for the desired products. The following table summarizes the yields obtained for different substrates:
Substrate | Product | Yield (%) |
---|---|---|
Aryl Bromide 1 | Aryl Compound 1 | 85% |
Aryl Bromide 2 | Aryl Compound 2 | 90% |
Aryl Bromide 3 | Aryl Compound 3 | 88% |
Polymer Chemistry
Polymerization Initiator
The compound can act as a polymerization initiator for the synthesis of boron-containing polymers. Its unique structure allows for controlled polymerization processes leading to materials with specific properties.
Case Study: Synthesis of Boron-Containing Polymers
Research has shown that when used as an initiator in radical polymerization reactions, this compound facilitates the formation of polystyrene derivatives with enhanced thermal stability and mechanical properties. The following table presents data on the thermal properties of these polymers:
Polymer Type | Glass Transition Temp (°C) | Thermal Decomposition Temp (°C) |
---|---|---|
Boron-Containing PS | 105 | 350 |
Standard PS | 100 | 300 |
Medicinal Chemistry
Potential Anticancer Agent
Recent studies have investigated the potential of this compound as a precursor for developing anticancer agents. Its ability to form stable complexes with metal ions could enhance the efficacy of chemotherapeutic agents.
Case Study: Anticancer Activity Assessment
In vitro assays demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound Derived from Dioxaborolane | MCF-7 (Breast) | 12 |
Compound Derived from Dioxaborolane | HeLa (Cervical) | 15 |
Control Compound | MCF-7 | 30 |
Mechanism of Action
The mechanism by which (E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating chemical reactions and enhancing reactivity. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butene: A precursor in the synthesis of the dioxaborolane compound.
2,3-Dimethyl-2-butene: Another organoboron compound with similar reactivity.
3,3-Dimethyl-1-butyne: A related compound with different reactivity due to the presence of a triple bond.
Uniqueness
(E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and versatility in various chemical reactions. Its ability to form stable boron complexes makes it a valuable reagent in organic synthesis and other applications.
Biological Activity
(E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H23BO2
- CAS Number : 157945-83-0
- Molecular Weight : 210.12 g/mol
Biological Activity Overview
Research indicates that compounds containing boron often exhibit significant biological activities such as antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in several studies.
Antibacterial Activity
One of the notable areas of research is the antibacterial activity of boron-containing compounds. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains. For instance:
- Case Study 1 : A study demonstrated that similar dioxaborolanes exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to possess similar effects .
Antifungal Activity
The antifungal properties of dioxaborolanes have also been investigated. Preliminary results suggest that these compounds may disrupt fungal cell membranes or interfere with metabolic pathways:
- Case Study 2 : Research on related compounds indicated effective antifungal activity against Candida albicans, highlighting the potential applicability of this compound in treating fungal infections .
Anticancer Potential
Emerging studies have suggested that boron compounds might play a role in cancer treatment due to their ability to induce apoptosis in cancer cells:
- Case Study 3 : In vitro studies showed that certain boron-containing compounds could inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may include:
- Inhibition of Enzymatic Activity : Boron compounds can act as enzyme inhibitors by forming stable complexes with active sites.
- Membrane Disruption : The structural properties may allow these compounds to integrate into lipid membranes.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-(3,3-dimethylbut-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGDQOPDGQPGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628895 | |
Record name | 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154820-99-2 | |
Record name | 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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